molecular formula C11H14F3NO3 B2698029 5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester CAS No. 1146961-22-9

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester

Cat. No.: B2698029
CAS No.: 1146961-22-9
M. Wt: 265.232
InChI Key: ALTVELAXYXCPIG-YMBWGVAGSA-N
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Description

5-Dimethylamino-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoic acid ethyl ester is a chemical compound with the CAS number 1146961-22-9 .


Molecular Structure Analysis

The molecular weight of this compound is 265.23 . The IUPAC name is ethyl (2Z,4E)-5-(dimethylamino)-2-(trifluoroacetyl)-2,4-pentadienoate . The InChI code is 1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6- .


Physical and Chemical Properties Analysis

This compound is a bright orange solid . It should be stored at a temperature of 0-5 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions to prepare trifluoromethylated cyclohexenes, showcasing its reactivity and utility in synthesizing cyclic compounds with potential applications in materials science and pharmaceutical chemistry (Abele et al., 1993).
  • Formation of Spiro Compounds : It has also been involved in reactions leading to the formation of asymmetrical spiro compounds, demonstrating its versatility in complex organic synthesis and the creation of novel molecular architectures (Pozharskii et al., 1996).
  • Synthesis of Pyridones : Another study reported its use in the synthesis of 4-Hydroxy-2-pyridone, illustrating its application in the preparation of heterocyclic compounds that are important in drug discovery and development (Chen et al., 2013).
  • [3+2] Cycloaddition : The compound has undergone [3+2] cycloaddition with acrylonitrile to give methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate, showcasing its potential in synthesizing nitrogen-containing heterocycles (Bourhis & Vercauteren, 1994).

Applications in Molecular Studies

  • Charge Transfer Process : A study on the excited state intramolecular charge transfer (ICT) process in a donor–chromophore–acceptor system related to the compound of interest highlights its role in understanding molecular photophysics and the design of photonic materials (Jana et al., 2013).

Properties

IUPAC Name

ethyl (2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTVELAXYXCPIG-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C/N(C)C)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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